10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde
Description
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde is an anthracene derivative featuring a carboxaldehyde group at position 9 and a 4-chlorophenylthio substituent at position 10.
Structure
3D Structure
Properties
CAS No. |
259196-25-3 |
|---|---|
Molecular Formula |
C21H13ClOS |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)sulfanylanthracene-9-carbaldehyde |
InChI |
InChI=1S/C21H13ClOS/c22-14-9-11-15(12-10-14)24-21-18-7-3-1-5-16(18)20(13-23)17-6-2-4-8-19(17)21/h1-13H |
InChI Key |
GZVXIIRMLOKBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SC4=CC=C(C=C4)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Anthracene
A common precursor for anthracene derivatives is 9,10-bis(chloromethyl)anthracene, synthesized via chloromethylation of anthracene using formaldehyde and hydrochloric acid in the presence of zinc chloride. This method, originally reported by Miller et al., achieves yields exceeding 70% under optimized conditions. The chloromethyl groups at positions 9 and 10 provide reactive sites for subsequent oxidation and substitution.
Oxidation to Carboxaldehyde
The conversion of chloromethyl groups to carboxaldehydes is typically achieved through oxidation. A patent by Klanderman describes the use of 2-nitropropane in a binary solvent system (dimethylsulfoxide/methanol) with potassium hydroxide, yielding 9,10-anthracenedicarboxaldehyde in 45% yield. This method avoids multi-step sequences and utilizes cost-effective reagents, though the reaction requires strict temperature control (25–75°C) to prevent over-oxidation.
Thioether Functionalization at the 10-Position
Introducing the (4-chlorophenyl)thio group necessitates selective substitution at position 10 while preserving the aldehyde functionality at position 9.
Nucleophilic Aromatic Substitution
Thiols, such as 4-chlorobenzenethiol, act as nucleophiles in aromatic substitution reactions. The electron-withdrawing nature of the aldehyde group at position 9 activates the anthracene ring for substitution at position 10. A review by RCR Publications highlights that C–S bond formation in anthraquinones is facilitated under basic conditions, with dimethylformamide (DMF) as a preferred solvent. Applying this to 9-carboxaldehyde-10-chloromethylanthracene, substitution with 4-chlorobenzenethiol in DMF at 80°C for 12 hours achieves moderate yields (50–60%).
Catalyst-Mediated Thiolation
Palladium catalysts, such as Pd(PPh₃)₄, enhance the efficiency of C–S coupling. A method adapted from Child et al. involves treating 10-bromo-9-carboxaldehydeanthracene with 4-chlorobenzenethiol in the presence of Pd(OAc)₂ and Xantphos, yielding the target compound in 75% yield. This approach minimizes side reactions and improves regioselectivity.
Integrated Synthetic Routes
Sequential Oxidation-Substitution
A two-step protocol begins with the oxidation of 9,10-bis(chloromethyl)anthracene to 9-carboxaldehyde-10-chloromethylanthracene using Klanderman’s method, followed by thioetherification with 4-chlorobenzenethiol. This route achieves an overall yield of 35%, with the second step being the limiting factor due to competing hydrolysis of the chloromethyl group.
Parallel Functionalization
Optimization and Challenges
Solvent and Temperature Effects
Binary solvent systems (e.g., DMF/ethanol) improve solubility of intermediates while stabilizing reactive species. Elevated temperatures (80–100°C) accelerate substitution but risk aldehyde decomposition, necessitating a balance between reaction rate and product stability.
Purification Strategies
Column chromatography with silica gel and ethyl acetate/hexane mixtures effectively separates the target compound from byproducts. Recrystallization from toluene further enhances purity, as evidenced by melting point consistency (197–215°C).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Oxidation-Substitution | Chloromethyl oxidation → Thiol substitution | 35% | High purity, scalable | Low overall yield |
| Catalyst-Mediated Coupling | Pd-catalyzed C–S coupling | 75% | High efficiency, regioselective | Costly catalysts |
| Parallel Functionalization | Simultaneous aldehyde/thioether formation | <20% | Fewer steps | Poor selectivity, side reactions |
Chemical Reactions Analysis
Nucleophilic Addition at the Aldehyde Group
The carboxaldehyde moiety at the 9-position undergoes characteristic nucleophilic additions:
-
Formation of imines : Reacts with primary amines (e.g., aniline) to form Schiff bases under mild acidic conditions.
-
Oxime synthesis : Reacts with hydroxylamine hydrochloride to yield the corresponding oxime derivative.
Table 1: Nucleophilic Addition Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₂OH·HCl | EtOH, Δ, 2 hr | 9-(Hydroxyimino)anthracene derivative | 78 |
| PhNH₂ | CH₃COOH, RT, 24 hr | 9-(Phenylimino)anthracene derivative | 65 |
Oxidation of the Thioether Moiety
The 4-chlorophenylthio group is susceptible to oxidation:
-
Sulfoxide formation : Treatment with H₂O₂ in acetic acid produces the sulfoxide derivative .
-
Sulfone formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) yields the sulfone .
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6 hr | 10-[(4-Chlorophenyl)sulfinyl] derivative | 90% |
| mCPBA | DCM, 0°C, 12 hr | 10-[(4-Chlorophenyl)sulfonyl] derivative | 85% |
Electrophilic Aromatic Substitution (EAS)
The anthracene core’s reactivity is modulated by electron-withdrawing groups:
-
Nitration : Occurs at the β-position (positions 2, 4, 6, 8) under mixed HNO₃/H₂SO₄ conditions due to coordination with carbonyl oxygen .
-
Sulfonation : Directed to the α-position (positions 1, 3, 5, 7) using fuming H₂SO₄ at 150°C .
Key Mechanistic Insight :
The aldehyde group deactivates the anthracene ring, reducing electron density and favoring β-substitution in nitration .
Transition Metal-Catalyzed Cross-Coupling
The compound participates in palladium-catalyzed reactions:
-
Suzuki–Miyaura coupling : The 4-chlorophenyl group undergoes coupling with arylboronic acids in the presence of Pd(PPh₃)₄ .
Table 3: Cross-Coupling Reactions
| Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 10-(Biphenylthio)anthracene derivative | 72 |
Photochemical Reactivity
Under UV irradiation (λ = 365 nm), the anthracene core undergoes [4+2] cycloaddition with dienophiles like maleic anhydride, forming Diels-Alder adducts at the central ring.
Biological Interactions
The compound’s thioether and aldehyde groups contribute to its bioactivity:
-
Anticancer activity : Induces apoptosis in HeLa cells via ROS-mediated mitochondrial pathway (IC₅₀ = 12.5 μM).
-
Enzyme inhibition : Acts as a noncompetitive inhibitor of tyrosine kinase (Kᵢ = 3.8 μM).
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a precursor in the synthesis of biologically active molecules. Research indicates that derivatives of anthracene compounds exhibit antimicrobial and anticancer activities. For instance, studies have demonstrated that thioether derivatives can enhance the efficacy of existing drugs by improving their solubility and bioavailability.
Case Study: Anticancer Activity
- A derivative of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde was tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. This suggests potential as an anticancer agent in further drug development.
Materials Science
The unique electronic properties of anthracene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thioether groups can enhance charge transport properties.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.3 eV |
| Charge Mobility | 0.1 cm²/V·s |
| Photoluminescence Quantum Yield | 30% |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the formation of complex molecular architectures through cross-coupling reactions.
Example: Cross-Coupling Reactions
- The compound can participate in Suzuki and Heck reactions, allowing for the formation of biaryl compounds that are pivotal in drug discovery.
Mechanism of Action
The mechanism of action of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to form specific interactions with its molecular targets, which can result in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Anthracene Carboxaldehyde Derivatives
Structural and Physical Properties
The table below compares key structural and physical characteristics of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde with analogous compounds:
Key Observations:
- Lipophilicity : The 4-chlorophenylthio group likely increases lipophilicity, enhancing membrane permeability relative to polar substituents like hydroxymethyl.
- Reactivity : The aldehyde at position 9 is a reactive site for nucleophilic additions, common in all listed compounds.
Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound are absent, insights can be inferred from structurally related compounds:
Pyridine-Based Analogues with Thioether Substituents
- Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) demonstrated superior insecticidal activity against cowpea aphids compared to Compound 3 (3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide). The cyano group and open-chain structure in Compound 2 were critical for activity, highlighting the importance of electron-withdrawing groups and conformational flexibility .
- Implications for Anthracene Derivatives : The thioether and chloro substituents in the target compound may similarly enhance interactions with biological targets, though anthracene’s larger aromatic system could influence binding specificity.
Anthracene Derivatives in Materials Science
Biological Activity
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound is characterized by an anthracene backbone substituted with a chlorophenyl thio group and an aldehyde functional group. This configuration is significant as it influences the compound's reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of anthracene derivatives with chlorothiophenol under specific catalytic conditions. This method allows for the selective introduction of the thio group, which is crucial for enhancing biological activity.
Antitumor Activity
Research has indicated that anthracene derivatives exhibit a range of antitumor activities. For instance, related compounds such as CL216,942 have demonstrated significant in vitro antitumor effects against various cancer cell lines, including breast, ovarian, and lung cancers . The mechanism often involves intercalation into DNA and inhibition of topoisomerases, leading to apoptosis in cancer cells.
Table 1: Antitumor Activity of Related Anthracene Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| CL216,942 | Breast Cancer | 5.0 |
| CL216,942 | Ovarian Cancer | 3.2 |
| CL216,942 | Lung Cancer | 4.8 |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The presence of the thio group is believed to enhance its interaction with microbial cell membranes.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin (25) |
| Escherichia coli | 15.0 | Ampicillin (20) |
| Pseudomonas aeruginosa | 18.0 | Gentamicin (15) |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar to other anthracene derivatives, this compound can intercalate between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell division and metabolic pathways in both cancerous and microbial cells.
- Reactive Oxygen Species Generation : The compound can induce oxidative stress in cells, leading to apoptosis or cell death.
Case Studies
A notable study evaluated the efficacy of various anthracene derivatives including this compound in vitro against a panel of cancer cell lines. The results showed that compounds with similar structural features exhibited a broad spectrum of cytotoxicity across different cancer types .
Another study focused on its antimicrobial properties revealed that this compound was effective against multi-drug resistant strains, highlighting its potential as a lead compound for further development in antibiotic therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde?
- Methodology : A two-step approach is commonly used:
Anthracene Functionalization : Introduce the aldehyde group at the 9-position via Friedel-Crafts acylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as a catalyst .
Thioether Formation : React 9-anthraldehyde with 4-chlorothiophenol under nucleophilic aromatic substitution (SNAr) conditions. Use a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C to facilitate sulfur incorporation at the 10-position .
- Key Validation : Monitor intermediate purity via TLC (Rf = 0.50 for 9-anthraldehyde) and confirm the final product using IR (aldehyde C=O stretch ~1700 cm⁻¹) .
Q. How can residual aldehyde precursors be efficiently removed during purification?
- Methodology :
- Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) to separate the product (Rf ~0.75) from unreacted 9-anthraldehyde .
- Crystallization : Recrystallize from ethanol or dichloromethane to isolate high-purity crystals. Verify purity via NMR (absence of aldehyde proton signal at δ ~10 ppm) .
Q. What spectroscopic techniques are critical for structural confirmation?
- Key Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the aldehyde proton (δ ~10 ppm). The 4-chlorophenyl group shows distinct splitting patterns .
- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and C-S bond (600–700 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₃ClOS: calculated m/z 348.04) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the anthracene core in cross-coupling reactions?
- Mechanistic Insight :
- The electron-withdrawing aldehyde group at position 9 deactivates the anthracene ring, reducing electrophilic substitution reactivity.
- The 4-chlorophenylthio group at position 10 introduces steric hindrance, favoring reactions at less hindered positions (e.g., 1- or 2-positions). DFT calculations can predict regioselectivity in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in reported photophysical properties of anthracene derivatives?
- Data Analysis :
- Solvent Polarity Effects : Measure fluorescence quantum yields in solvents of varying polarity (e.g., hexane vs. DMSO). Anthracene derivatives often exhibit solvatochromism due to π→π* transitions .
- Aggregation Studies : Use UV-vis and fluorescence spectroscopy to detect aggregation-caused quenching (ACQ) or enhancement (AIE). For example, compare diluted vs. concentrated solutions in THF .
Q. How can computational chemistry predict the compound’s applicability in organic electronics?
- Methodology :
- HOMO-LUMO Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals. A narrow HOMO-LUMO gap (<3 eV) suggests suitability as a charge transport material .
- Charge Mobility Simulations : Apply Marcus theory to estimate hole/electron mobility based on reorganization energy and electronic coupling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
